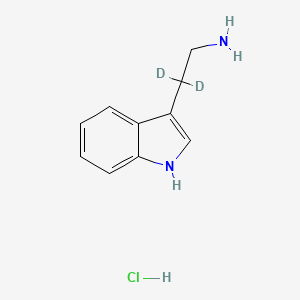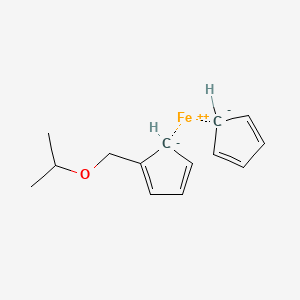
(Isopropoxymethyl)ferrocene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Isopropoxymethyl)ferrocene is an organometallic compound that belongs to the ferrocene family. Ferrocene compounds are characterized by their sandwich-like structure, where an iron atom is sandwiched between two cyclopentadienyl rings. This compound has an isopropoxymethyl group attached to one of the cyclopentadienyl rings, which imparts unique chemical properties to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Isopropoxymethyl)ferrocene typically involves the reaction of ferrocene with isopropoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation of the ferrocene. The general reaction scheme is as follows:
Ferrocene+Isopropoxymethyl chlorideNaHthis compound+NaCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Analyse Chemischer Reaktionen
Types of Reactions
(Isopropoxymethyl)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocenium ion.
Reduction: The ferrocenium ion can be reduced back to ferrocene.
Substitution: The isopropoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and silver nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids, depending on the desired product.
Major Products Formed
Oxidation: The major product is the ferrocenium ion.
Reduction: The major product is ferrocene.
Substitution: The products vary depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(Isopropoxymethyl)ferrocene has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and as a catalyst in various organic reactions.
Biology: It is studied for its potential use in bioorganometallic chemistry, including drug design and delivery.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Industry: It is used in the development of advanced materials, including polymers and sensors.
Wirkmechanismus
The mechanism of action of (Isopropoxymethyl)ferrocene involves its ability to undergo redox reactions. The ferrocene moiety can easily switch between its oxidized and reduced states, making it a versatile redox mediator. This property is exploited in various applications, including catalysis and sensing. The isopropoxymethyl group can also participate in interactions with biological molecules, enhancing the compound’s bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ferrocene: The parent compound with no substituents.
Methylferrocene: Ferrocene with a methyl group attached.
Ethylferrocene: Ferrocene with an ethyl group attached.
Uniqueness
(Isopropoxymethyl)ferrocene is unique due to the presence of the isopropoxymethyl group, which imparts different chemical and physical properties compared to other ferrocene derivatives. This makes it suitable for specific applications where other ferrocene compounds may not be as effective.
Eigenschaften
CAS-Nummer |
12300-26-4 |
|---|---|
Molekularformel |
C14H18FeO |
Molekulargewicht |
258.14 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;iron(2+);1-(propan-2-yloxymethyl)cyclopenta-1,3-diene |
InChI |
InChI=1S/C9H13O.C5H5.Fe/c1-8(2)10-7-9-5-3-4-6-9;1-2-4-5-3-1;/h3-6,8H,7H2,1-2H3;1-5H;/q2*-1;+2 |
InChI-Schlüssel |
XTWJFIYKOFWPLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OCC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


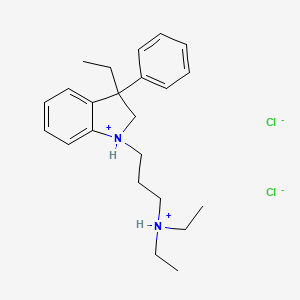
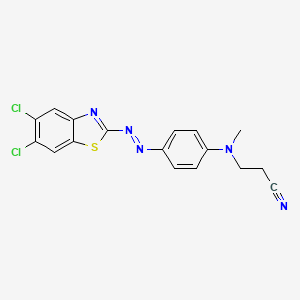
![3-[(3-Methylphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13748091.png)
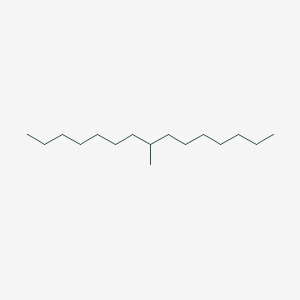
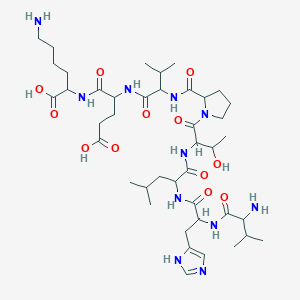
![Acetamide,N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-iodo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]-](/img/structure/B13748115.png)
![3-Methyl-[bis[4-(dimethylamino)phenyl]methylene]-hydrazone-2(3H)-benzothiazolone](/img/structure/B13748117.png)
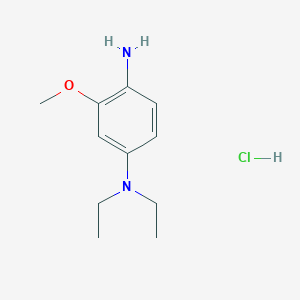

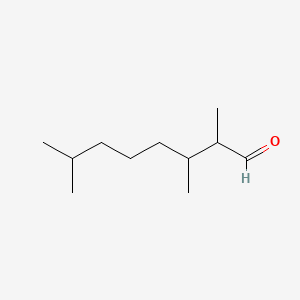
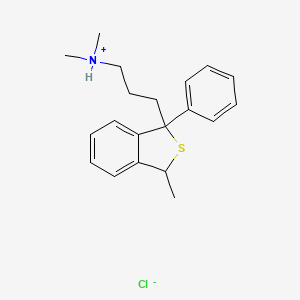

![calcium;[2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]naphthalen-1-yl]methanesulfonate](/img/structure/B13748169.png)
